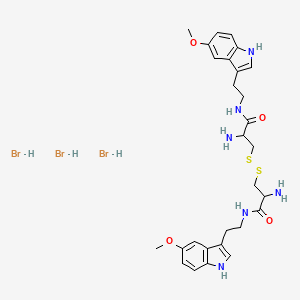
3,3'-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide is a complex organic compound that belongs to the tryptamine family Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan and are known for their significant roles in biological systems, particularly as neurotransmitters and psychoactive substances
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tryptamine core, followed by the introduction of the methoxy groups and the cystyl moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
化学反応の分析
Types of Reactions
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may serve as a tool for studying neurotransmitter systems or as a probe for investigating cellular signaling pathways.
Medicine: Potential therapeutic applications could include the development of new drugs for neurological disorders or as a component of diagnostic assays.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways involved may include activation or inhibition of specific signaling cascades, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
5-Methoxytryptamine: A closely related compound that also acts on serotonin receptors but lacks the cystyl moiety.
N,N-Dimethyltryptamine (DMT): Another tryptamine derivative known for its psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen with a similar structure but different functional groups.
Uniqueness
Cystyl-N-N-bis(5-methoxytryptamine) trihydrobromide is unique due to the presence of both the cystyl and methoxy groups, which may confer distinct pharmacological properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
96867-73-1 |
|---|---|
分子式 |
C28H39Br3N6O4S2 |
分子量 |
827.5 g/mol |
IUPAC名 |
2-amino-3-[[2-amino-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-3-oxopropyl]disulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide;trihydrobromide |
InChI |
InChI=1S/C28H36N6O4S2.3BrH/c1-37-19-3-5-25-21(11-19)17(13-33-25)7-9-31-27(35)23(29)15-39-40-16-24(30)28(36)32-10-8-18-14-34-26-6-4-20(38-2)12-22(18)26;;;/h3-6,11-14,23-24,33-34H,7-10,15-16,29-30H2,1-2H3,(H,31,35)(H,32,36);3*1H |
InChIキー |
LNARNJSTMJNCAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CSSCC(C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)N)N.Br.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


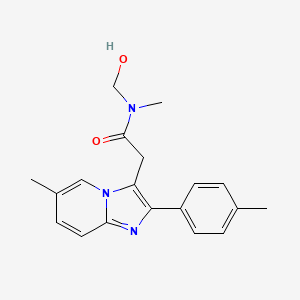
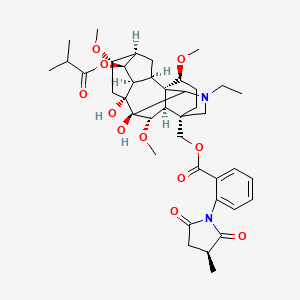
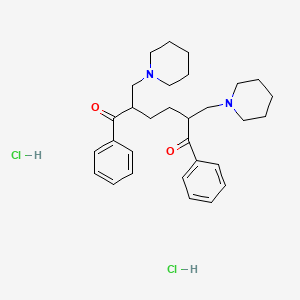
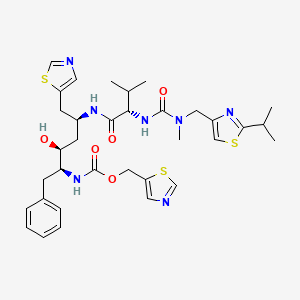
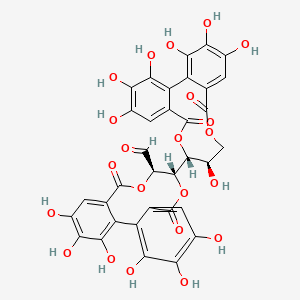
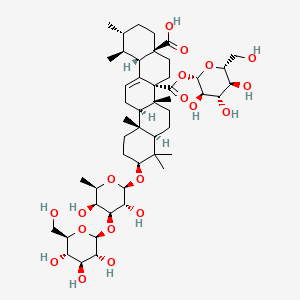
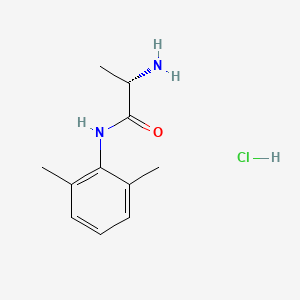

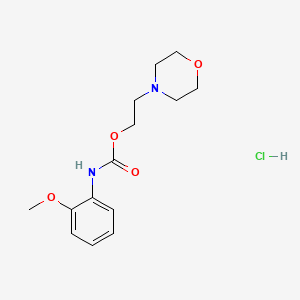
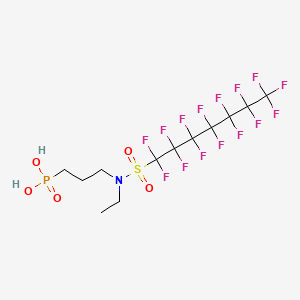
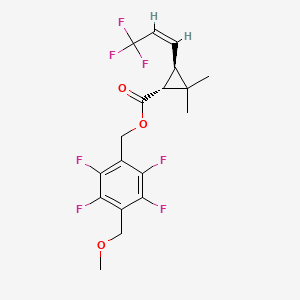
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


